2-Phenoxybenzoic acid

Overview

Description

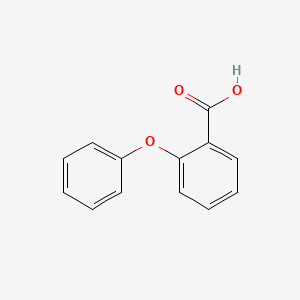

2-Phenoxybenzoic acid is an organic compound with the molecular formula C13H10O3. It is a derivative of benzoic acid where a phenoxy group is attached to the ortho position of the carboxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

2-Phenoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as an internal standard in the quantification of pyrethroid metabolites . The interactions of this compound with enzymes and proteins are primarily through hydrogen bonding and hydrophobic interactions, which influence its biochemical activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to interact with cellular receptors and enzymes, leading to changes in cellular activities such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s structure allows it to fit into the active sites of enzymes, thereby altering their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects are observed where the compound’s impact shifts from beneficial to harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. The compound can influence metabolic flux and alter metabolite levels within cells. For example, it may be metabolized through pathways involving oxidation and conjugation reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can affect its overall activity and function within the biological system .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular processes and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenoxybenzoic acid can be synthesized using the Ullmann condensation reaction. This involves the reaction of 2-chlorobenzoic acid with phenol in the presence of a copper catalyst and a base such as potassium carbonate. The reaction is typically carried out under reflux conditions in a solvent like amyl alcohol. Microwave-assisted synthesis has also been reported, which offers high yields and shorter reaction times .

Industrial Production Methods

In industrial settings, the Ullmann condensation method is commonly employed due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. The use of microwave irradiation in industrial processes is also being explored to further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxybenzoic acid undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into phenolic derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Reagents such as halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, phenolic derivatives, and substituted aromatic compounds.

Scientific Research Applications

2-Phenoxybenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a standard in the quantification of pyrethroid metabolites.

Medicine: Derivatives of this compound are explored for their potential as benzodiazepine receptor agonists.

Industry: It is used in the production of bioactive xanthones and other pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 2-Phenoxybenzoic acid involves its interaction with specific molecular targets and pathways. As a Bronsted acid, it can donate a proton to acceptor molecules, influencing various biochemical pathways . Its derivatives, such as benzodiazepine receptor agonists, interact with specific receptors in the central nervous system to exert their effects .

Comparison with Similar Compounds

Similar Compounds

- 4-Phenoxybenzoic acid

- Diphenyl ether 2-carboxylic acid

- Ortho-Phenoxybenzoic acid

Uniqueness

2-Phenoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ortho-substitution with a phenoxy group makes it a valuable intermediate in the synthesis of various bioactive compounds, distinguishing it from its para- and meta-substituted analogs .

Biological Activity

2-Phenoxybenzoic acid (CAS No. 2243-42-7) is an aromatic compound with significant biological activity, particularly in medicinal chemistry and environmental science. Its structure consists of a benzoic acid moiety substituted with a phenoxy group, which influences its chemical reactivity and biological interactions. This article explores the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and implications in various fields.

- Molecular Formula : C₁₃H₁₀O₃

- Melting Point : 109.0 - 115.0 °C

- Appearance : White to pale cream crystalline powder

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of derivatives of this compound. For instance, a series of compounds derived from this acid were evaluated for their antiproliferative activities against various cancer cell lines using the MTT assay. Notably, some derivatives exhibited significant cytotoxicity against HepG2 hepatocellular carcinoma cells, demonstrating the ability to induce apoptosis and arrest the cell cycle in the G2/M phase .

| Compound | Cell Line Tested | Cytotoxicity Observed |

|---|---|---|

| 4b | HepG2 | Yes |

| 4c | HepG2 | Yes |

| 4d | HepG2 | Yes |

Inhibition of PAI-1

The mechanisms underlying the biological activities of this compound derivatives include:

- Apoptosis Induction : Compounds like 4d have been shown to activate both intrinsic and extrinsic apoptotic pathways in cancer cells, leading to programmed cell death .

- Cell Cycle Arrest : The ability to halt the cell cycle at specific phases (e.g., G2/M) is a critical mechanism for its antitumor effects .

Environmental Impact and Human Exposure

This compound is also relevant in environmental science as a metabolite associated with pyrethroid insecticide exposure. Studies have measured urinary levels of its derivative, 3-phenoxybenzoic acid (3-PBA), as a biomarker for human exposure to these insecticides. Research indicates that exposure levels vary significantly across different populations and can be linked to adverse health outcomes .

| Population Group | Median Urinary 3-PBA Levels (μg/g creatinine) |

|---|---|

| Children (1999–2016) | 0.2 - 4.7 |

| Pregnant Women (1997–2014) | 0.23 - 1.55 |

| Environmentally Exposed Adults (1999–2017) | 0.11 - 3.34 |

| Occupationally Exposed Adults (2004–2017) | 0.43 - 14 |

Case Studies

- Antitumor Efficacy : A study investigated the effects of a novel derivative of this compound on various cancer cell lines, revealing promising results in reducing cell viability and inducing apoptosis.

- Human Exposure Assessment : A systematic review analyzed urinary concentrations of 3-PBA among pregnant women across different regions, highlighting significant environmental exposure risks associated with agricultural practices.

Properties

IUPAC Name |

2-phenoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRSYEPBQPFNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062286 | |

| Record name | Benzoic acid, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-42-7, 36349-67-4 | |

| Record name | 2-Phenoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036349674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenoxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-phenoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/902C93KXK0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.